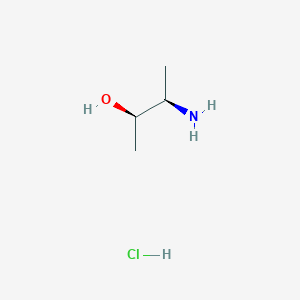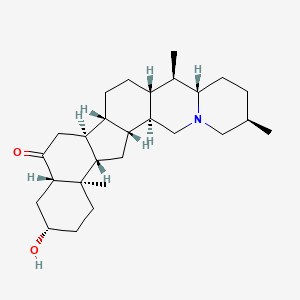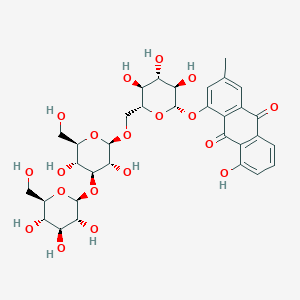
Chrysophanol triglucoside
Vue d'ensemble
Description
Chrysophanol triglucoside is a natural product found in Senna obtusifolia and Senna tora with data available.
Applications De Recherche Scientifique
Biotherapeutic Potential
Chrysophanol, a unique anthraquinone, has broad-spectrum therapeutic potential and ecological importance. It has been identified in both bacteria and eukaryotes, spurring research into its various pharmacological properties. These include anticancer, hepatoprotective, neuroprotective, anti-inflammatory, antiulcer, and antimicrobial activities. Further research is needed on its pharmacokinetics and toxicity for drug development (Prateeksha et al., 2019).
Anti-Inflammatory Activity
Studies have shown that chrysophanol effectively reduces inflammation. For example, it was found to attenuate clinical scores and various pathological markers of colitis and inhibit the production of inflammatory cytokines in mouse peritoneal macrophages. This anti-inflammatory effect is attributed to the suppression of NF-κB and caspase-1 activation (Su-jin Kim et al., 2010).
Cancer Research
Chrysophanol has been observed to induce cell death in various cancer cell types. For instance, it triggered necrosis in human lung cancer A549 cells through increased reactive oxygen species and mitochondrial dysfunction (Chien-Hang Ni et al., 2014). Additionally, it was found to induce apoptosis in choriocarcinoma cells via the ROS, AKT, and ERK1/2 pathways (W. Lim et al., 2017).
Neuroprotective Effects
Chrysophanol's neuroprotective properties have been explored, particularly in the context of microglial activation and oxidative stress. It has shown potential in protecting against inflammatory responses and oxidative damage in microglia, which could be beneficial in treating neurodegenerative diseases (F. Lin et al., 2015).
Obesity and Metabolic Syndrome
Research indicates chrysophanol's potential in treating obesity and metabolic syndrome. It has been shown to reduce body weight, blood glucose, and lipid accumulation, potentially by activating the AMPK/SIRT1 pathway (Jie Zhang et al., 2018).
Asthma and Airway Inflammation
Studies have found that chrysophanol can alleviate airway inflammation and remodeling, which is crucial in asthma management. It reduces pro-inflammatory cytokines and regulates nuclear factor-kappa B signaling, suggesting its potential as a therapeutic agent for asthma (Guihua Song et al., 2019).
Propriétés
IUPAC Name |
1-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O19/c1-10-5-12-19(24(41)18-11(20(12)37)3-2-4-13(18)36)14(6-10)48-32-27(44)26(43)22(39)17(51-32)9-47-31-29(46)30(23(40)16(8-35)49-31)52-33-28(45)25(42)21(38)15(7-34)50-33/h2-6,15-17,21-23,25-36,38-40,42-46H,7-9H2,1H3/t15-,16-,17-,21-,22-,23-,25+,26+,27-,28-,29-,30+,31-,32-,33+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWISUOFXLRAML-VULFOYAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401104805 | |
| Record name | 1-[(O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401104805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120181-07-9 | |
| Record name | 1-[(O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120181-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401104805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



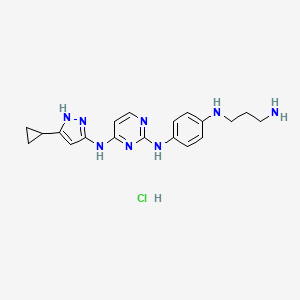
![Sulfoxonium, dimethyl-, (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-4-phenylbutylide (9CI)](/img/structure/B8118227.png)
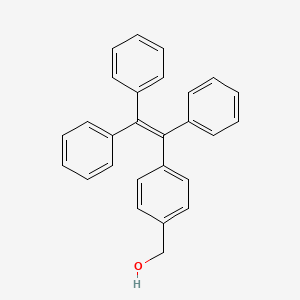
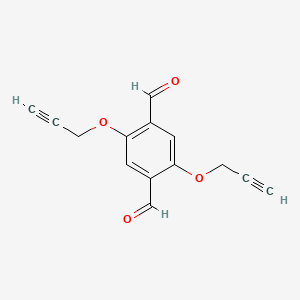
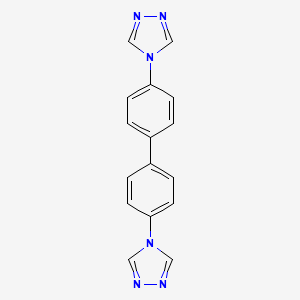
![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-diamine](/img/structure/B8118249.png)
![2-Aminothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8118250.png)


